molecular formula C21H15Cl2F3N2O3S B2450539 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339103-16-1

2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2450539
CAS No.: 339103-16-1
M. Wt: 503.32
InChI Key: UZYWDCAIECOXKL-UHFFFAOYSA-N
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Description

2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenyl, sulfonyl, anilino, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-dichlorophenyl sulfonyl chloride: This is achieved by reacting 2,5-dichlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 2-{[(2,5-dichlorophenyl)sulfonyl]aniline}: The sulfonyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form the sulfonyl aniline intermediate.

    Acylation with 3-(trifluoromethyl)phenylacetic acid: The final step involves the acylation of the sulfonyl aniline intermediate with 3-(trifluoromethyl)phenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl or acetamide derivatives.

Scientific Research Applications

2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(difluoromethyl)phenyl]acetamide

Uniqueness

The unique combination of dichlorophenyl, sulfonyl, anilino, and trifluoromethyl groups in 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-18(23)19(12-15)32(30,31)28(17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWDCAIECOXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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